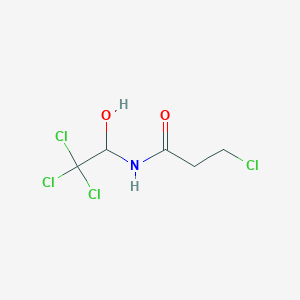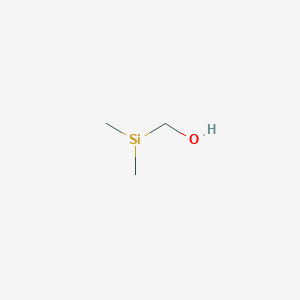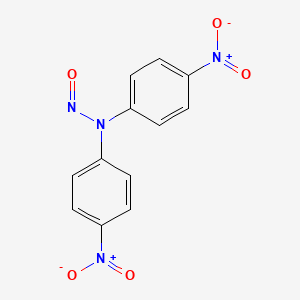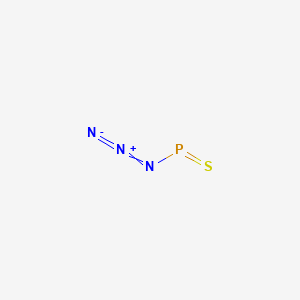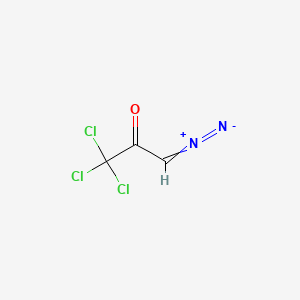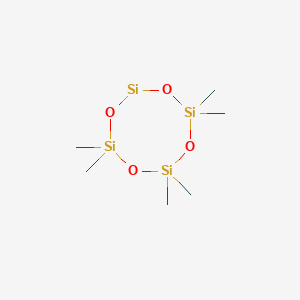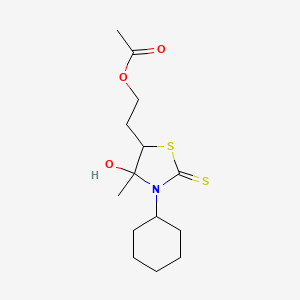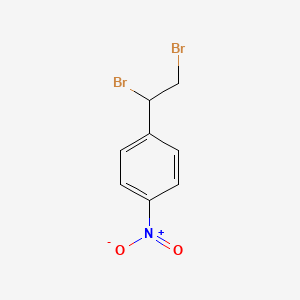
1-(1,2-Dibromoethyl)-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-Dibromoethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a dibromoethyl group (-CHBr-CH2Br) at the para position relative to the nitro group
准备方法
Synthetic Routes and Reaction Conditions
1-(1,2-Dibromoethyl)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-nitrobenzyl alcohol to form 4-nitrobenzyl bromide, followed by further bromination to introduce the second bromine atom. The reaction conditions typically involve the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-(1,2-Dibromoethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the dibromoethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products, such as the conversion of the nitro group to a nitroso group (-NO) or a nitrosonium ion (NO+).
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild to moderate conditions.
Reduction Reactions: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically used under atmospheric pressure or slightly elevated pressures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Major Products Formed
Substitution Reactions: Products such as 1-(1-hydroxyethyl)-4-nitrobenzene or 1-(1-aminoethyl)-4-nitrobenzene.
Reduction Reactions: 1-(1,2-Dibromoethyl)-4-aminobenzene.
Oxidation Reactions: Products such as 1-(1,2-Dibromoethyl)-4-nitrosobenzene.
科学研究应用
1-(1,2-Dibromoethyl)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive bromine atoms.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and flame retardants.
作用机制
The mechanism of action of 1-(1,2-Dibromoethyl)-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the dibromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. Molecular targets and pathways involved may include interactions with enzymes, proteins, and other biomolecules, leading to potential biological effects.
相似化合物的比较
1-(1,2-Dibromoethyl)-4-nitrobenzene can be compared with other similar compounds, such as:
1-(1,2-Dibromoethyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
1-(1,2-Dibromoethyl)benzene: Lacks the nitro group, resulting in different chemical properties and reactivity.
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: A structurally related compound with different applications, particularly in the field of flame retardants.
属性
CAS 编号 |
21086-34-0 |
|---|---|
分子式 |
C8H7Br2NO2 |
分子量 |
308.95 g/mol |
IUPAC 名称 |
1-(1,2-dibromoethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c9-5-8(10)6-1-3-7(4-2-6)11(12)13/h1-4,8H,5H2 |
InChI 键 |
SXKODRJPXWKNPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CBr)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid](/img/structure/B14705194.png)

